molecular formula C18H22N4O3 B2496873 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide CAS No. 2034446-13-2

3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

Cat. No.: B2496873
CAS No.: 2034446-13-2
M. Wt: 342.399
InChI Key: YLZULXYEDMQZQX-UHFFFAOYSA-N
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Description

3-((6-Methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide (CAS: 2034209-30-6, VCID: VC7762811) is a structurally complex compound featuring:

  • A pyrrolidine-1-carboxamide core with an N-phenethyl substituent.
  • A 6-methoxypyridazin-3-yloxy group linked via an ether bond at the pyrrolidine 3-position.
  • A molecular formula of C₁₈H₂₂N₄O₃ (molecular weight: 342.399).

This compound is distinguished by its pyridazine-pyrrolidine hybrid scaffold, which presents synthetic challenges due to steric hindrance and the need for specialized coupling strategies to form the methoxypyridazine ether linkage .

Properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-16-7-8-17(21-20-16)25-15-10-12-22(13-15)18(23)19-11-9-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZULXYEDMQZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves several steps. One common method includes the reaction of 6-methoxypyridazine with a suitable pyrrolidine derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the pyridazine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

Research indicates that 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in several cancer cell lines, making it a candidate for further development in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study :
    • A study assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .
  • Cancer Research :
    • In vitro assays demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent anticancer activity .
  • Neuroprotection :
    • Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural variations affect biological activity:

Substituent Effect on Activity
Methoxy GroupEnhances solubility and bioavailability
Pyridazine RingCrucial for maintaining antimicrobial efficacy
Phenethyl GroupIncreases binding affinity to target sites

Mechanism of Action

The mechanism of action of 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its combination of a pyrrolidine carboxamide, phenethyl chain, and 6-methoxypyridazine ether . Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Heterocyclic Group Carboxamide Substituent Key Features Biological Activity References
Target Compound Pyrrolidine 6-Methoxypyridazin-3-yloxy N-Phenethyl Ether linkage, steric hindrance Kinase/GPCR modulation (hypothesized)
N-Benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide Pyrrolidine 3-Methoxypyrazin-2-yloxy N-Benzyl Pyrazine ring, different methoxy position Unspecified (distinct reactivity)
1-(6-Methoxypyridazin-3-yl)-N-(2-methylpropyl)piperidine-3-carboxamide Piperidine 6-Methoxypyridazin-3-yl N-2-Methylpropyl Piperidine core, branched alkyl chain Enzyme/receptor interaction (e.g., anticancer)
3-((3-Chloropyridin-4-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide Pyrrolidine 3-Chloropyridin-4-yloxy N-Phenethyl Chloropyridine group Enzyme inhibition (e.g., cancer targets)
N-(6-Methoxypyridin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine 6-Methoxypyridin-3-yl N-Pyridinyl Pyridine ring, ketone group Biochemical assays, enzyme inhibition

Key Differentiators

Heterocyclic Moieties: The 6-methoxypyridazine group in the target compound (vs. Pyridazine’s electron-deficient nature enhances interactions with aromatic residues in enzyme active sites compared to pyridine .

Piperidine-based analogs (e.g., ) exhibit altered ring strain and conformational preferences compared to pyrrolidine derivatives.

Synthetic Challenges :

  • The target compound’s ether linkage and steric hindrance necessitate specialized coupling strategies, unlike simpler carboxamide derivatives .

Biological Activity

The compound 3-((6-methoxypyridazin-3-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a member of the pyrrolidine carboxamide class, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Pyrrolidine ring
  • Substituents :
    • Methoxypyridazine moiety
    • Phenethyl group
    • Carboxamide functional group

Biological Activity Overview

Research indicates that compounds similar to This compound may exhibit various biological activities, including:

  • Anticancer Properties :
    • Inhibitory effects on cancer cell proliferation.
    • Induction of apoptosis in tumor cells.
  • Neuroprotective Effects :
    • Potential to protect neuronal cells from oxidative stress.
    • Modulation of neurotransmitter systems.
  • Anti-inflammatory Activity :
    • Reduction of pro-inflammatory cytokines.
    • Inhibition of inflammatory pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to neuroprotective effects.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to neuroprotection and anti-inflammatory effects.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of cell proliferation ,
NeuroprotectionModulation of neurotransmitter systems ,
Anti-inflammatoryInhibition of cytokine release ,

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into their therapeutic potential:

  • Case Study on Anticancer Activity :
    • A study demonstrated that a related pyrrolidine compound significantly reduced tumor growth in a mouse model of pancreatic cancer. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
  • Neuroprotective Effects in Animal Models :
    • Research involving animal models indicated that compounds similar to This compound improved cognitive function and reduced markers of oxidative stress in models of neurodegeneration.
  • Inflammatory Response Modulation :
    • A clinical trial assessed the anti-inflammatory effects of a derivative compound, showing a marked decrease in inflammatory markers in patients with chronic inflammatory conditions.

Q & A

Q. How can researchers identify novel biological targets for this compound beyond initial hypotheses?

  • Methodological Answer : Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. Combine with transcriptomics (RNA-seq) to detect pathway enrichment in treated cells. Validate hits via thermal shift assays (CETSA) to confirm direct binding .

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